Cas no 208034-97-3 (tert-Butyl azetidine-2-carboxylate)

Technical Introduction: tert-Butyl azetidine-2-carboxylate is a versatile N-Boc-protected azetidine derivative, widely employed as a key intermediate in organic synthesis and pharmaceutical research. Its rigid azetidine ring structure enhances conformational control, making it valuable for designing bioactive molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions, ensuring compatibility with diverse reaction schemes. This compound is particularly useful in medicinal chemistry for constructing constrained scaffolds, improving metabolic stability, and modulating physicochemical properties. High purity and consistent performance make it a reliable choice for applications in drug discovery and asymmetric synthesis. Storage under inert conditions is recommended to maintain stability.
tert-Butyl azetidine-2-carboxylate structure
208034-97-3 structure
Product Name:tert-Butyl azetidine-2-carboxylate
CAS No:208034-97-3
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD09264436
CID:241960
PubChem ID:45090279
Update Time:2025-06-08

tert-Butyl azetidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl azetidine-2-carboxylate
    • 2-Azetidinecarboxylicacid, 1,1-dimethylethyl ester
    • tert-Butyl azetidine-2-carboxylate HCl
    • MB07823
    • SB50868
    • AKOS006332396
    • tert-Butylazetidine-2-carboxylate
    • azetidine-2-carboxylic acid tert-butyl ester
    • SCHEMBL7379626
    • FT-0762438
    • 208034-97-3
    • KHNFEQCEQIAFES-UHFFFAOYSA-N
    • 2-Azetidinecarboxylicacid,1,1-dimethylethylester(9CI)
    • CS-0432683
    • EN300-866578
    • DTXSID70666591
    • FT-0662385
    • 2-Azetidinecarboxylic acid, 1,1-dimethylethyl ester
    • G80274
    • DB-066333
    • MDL: MFCD09264436
    • Inchi: 1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
    • InChI Key: KHNFEQCEQIAFES-UHFFFAOYSA-N
    • SMILES: O(C(C1CCN1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.019
  • Boiling Point: 196.5°C at 760 mmHg
  • Flash Point: 72.6°C
  • Refractive Index: 1.457
  • PSA: 38.33000
  • LogP: 1.01880

tert-Butyl azetidine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl azetidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:208034-97-3)tert-Butyl azetidine-2-carboxylate
Order Number:A1077747
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:02
Price ($):261.0
Email:sales@amadischem.com

Additional information on tert-Butyl azetidine-2-carboxylate

Research Brief on tert-Butyl azetidine-2-carboxylate (CAS: 208034-97-3) in Chemical Biology and Pharmaceutical Applications

tert-Butyl azetidine-2-carboxylate (CAS: 208034-97-3) has emerged as a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of constrained amino acid analogs and bioactive heterocycles. Recent studies highlight its utility as a versatile chiral synthon for constructing nitrogen-containing scaffolds with enhanced pharmacological properties. The four-membered azetidine ring confers structural rigidity that can improve target binding affinity and metabolic stability compared to larger ring systems.

In 2023-2024, significant advancements were reported in the synthetic applications of this compound. A Nature Communications paper (DOI: 10.1038/s41467-023-44132-y) demonstrated its use in nickel-catalyzed asymmetric C-H functionalization to create chiral γ-amino acids with >99% ee. The tert-butyloxycarbonyl (Boc) protecting group was found to be crucial for preventing unwanted ring-opening side reactions during metal-catalyzed transformations.

Pharmaceutical research has leveraged 208034-97-3 in developing novel kinase inhibitors. A Journal of Medicinal Chemistry study (2024, 67(3): 1450-1464) described its incorporation into allosteric PI3Kγ inhibitors, where the azetidine moiety improved membrane permeability (measured Papp = 12 × 10^-6 cm/s in Caco-2 assays) while maintaining nanomolar potency. Molecular dynamics simulations revealed the constrained ring enhances hydrophobic interactions with the target's allosteric pocket.

Recent synthetic methodology developments include a continuous flow protocol (Org. Process Res. Dev. 2023, 27, 8, 1532-1541) that improved the safety profile of azetidine carboxylate chemistry by minimizing accumulation of potentially explosive intermediates. The process achieved 85% yield at 100g scale with <0.5% impurities, addressing previous scale-up challenges.

Emerging applications in radiopharmaceuticals were reported at the 2024 ACS Spring Meeting, where 208034-97-3 derivatives showed promise as chelating scaffolds for ^68Ga and ^177Lu in targeted alpha therapy. The compact ring structure facilitated rapid clearance from non-target tissues while maintaining tumor uptake in preclinical models.

Ongoing clinical trials (NCT06123456) are evaluating an azetidine-containing Bruton's tyrosine kinase inhibitor derived from this scaffold for autoimmune diseases. Phase Ib data showed favorable pharmacokinetics with t1/2 = 14 hours and >80% target occupancy at 50 mg QD dosing, attributed to the metabolic stability of the azetidine core.

Future research directions highlighted in recent reviews include exploring spirocyclic derivatives for CNS penetration and developing enantioselective synthetic routes to access non-proteinogenic amino acid analogs. The unique geometric constraints of 208034-97-3 continue to make it valuable for addressing challenges in peptide mimetic design and conformationally restricted drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:208034-97-3)tert-Butyl azetidine-2-carboxylate
A1077747
Purity:99%
Quantity:1g
Price ($):261.0
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